(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Lipophilicity prediction Thiophene chalcone Drug-likeness

The compound (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 1002898-30-7) is a synthetic chalcone derivative characterized by a 2,4-dimethylphenyl ketone moiety conjugated to a 5-methylthiophene ring via an α,β-unsaturated enone linker. It is commercially available as a research chemical with purities typically in the 95–98% range, supplied by multiple vendors in quantities from milligrams to multi-gram scale.

Molecular Formula C16H16OS
Molecular Weight 256.4 g/mol
CAS No. 1002898-30-7
Cat. No. B3070426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
CAS1002898-30-7
Molecular FormulaC16H16OS
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(S2)C)C
InChIInChI=1S/C16H16OS/c1-11-4-8-15(12(2)10-11)16(17)9-7-14-6-5-13(3)18-14/h4-10H,1-3H3/b9-7+
InChIKeyUWCUMLUXTVFZTO-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 1002898-30-7: Sourcing & Structural Profile of a 5-Methylthiophene Chalcone for Research Procurement


The compound (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 1002898-30-7) is a synthetic chalcone derivative characterized by a 2,4-dimethylphenyl ketone moiety conjugated to a 5-methylthiophene ring via an α,β-unsaturated enone linker . It is commercially available as a research chemical with purities typically in the 95–98% range, supplied by multiple vendors in quantities from milligrams to multi-gram scale [1]. Its molecular formula is C₁₆H₁₆OS (MW = 256.36 g/mol), and its predicted logP is 4.588, indicating substantial lipophilicity [2]. The compound belongs to the thiophene-chalcone subclass, which has been investigated in medicinal chemistry for monoamine oxidase inhibition, antimicrobial activity, and antioxidant properties [3].

Why Generic Substitution Fails for (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 1002898-30-7)


Thiophene-chalcones cannot be treated as a uniform class for procurement because subtle changes in substitution patterns produce quantifiable shifts in physicochemical properties and biological target engagement that undermine experimental reproducibility [1]. Even within a narrow series—e.g., swapping the 5-methylthiophene of the target compound for unsubstituted thiophene (CAS 1345959-95-6) reduces molecular weight by 14 Da and lowers predicted logP by approximately 0.5 units, altering membrane permeability and partitioning behavior [2]. Replacing the sulfur-containing heterocycle with a phenyl ring (CAS 881916-05-8) eliminates the distinctive electronic character and metabolic handling of thiophene, which undergoes CYP450-mediated S-oxidation rather than arene oxidation [3]. These measurable differences mean that an “in-class” substitute may exhibit divergent solubility, target binding kinetics, or metabolic stability, undermining SAR studies, assay calibration, or scale-up work.

Quantitative Differentiation Evidence for (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 1002898-30-7)


LogP Advantage: Enhanced Lipophilicity Over the Unsubstituted Thiophene Analog (CAS 1345959-95-6)

The target compound, bearing a 5-methyl substituent on the thiophene ring, exhibits a predicted logP of 4.588, compared to an estimated logP of ~4.0 for the des-methyl analog (2E)-1-(2,4-dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1345959-95-6) [1]. This ~0.6 log unit increase translates to approximately a four-fold higher partition coefficient, which may enhance passive membrane permeability in cell-based assays.

Lipophilicity prediction Thiophene chalcone Drug-likeness

Molecular Weight Distinction: 14 Da Shift Relative to the Unsubstituted Thiophene Congener

The target compound (MW 256.36, C₁₆H₁₆OS) is 14.02 Da heavier than the unsubstituted thiophene analog (CAS 1345959-95-6, MW 242.34, C₁₅H₁₄OS) and 20.05 Da heavier than the all-phenyl analog (CAS 881916-05-8, MW 236.31, C₁₇H₁₆O) . This mass difference is directly attributable to the 5-methyl group on the thiophene ring and the sulfur atom, respectively, providing unambiguous identification via LC-MS or HRMS in reaction monitoring and purity assessment.

Mass spectrometry identification Chalcone analog differentiation Quality control

Crystal Structure of a Closely Related 5-Chlorothiophene Regioisomer Establishes Planarity and E-Configuration as a Class Feature

The crystal structure of (E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one—a regioisomer of the target compound—has been solved and deposited in IUCrData [1]. It reveals a dihedral angle of 9.07(8)° between the thiophene and phenyl rings, confirming an essentially planar π-conjugated system. The C—C=C—C torsion angle of 177.6(2)° establishes the E-configuration of the enone double bond. Although the target compound has not been crystallographically characterized, its identical enone linker and similar substitution pattern strongly support an analogous planar, E-configured geometry—critical for consistent π-stacking interactions and target binding.

X-ray crystallography Thiophene chalcone conformation Structure-activity relationship

Commercial Purity Benchmarking: 98% Purity Specification Exceeds Typical 95% Standard for Research Chalcones

The target compound is available from at least one major vendor (Leyan, product 1194411) with a stated purity of 98%, as opposed to the 95% purity commonly listed for many research-grade chalcones including its unsubstituted thiophene analog . This 3-percentage-point purity advantage reduces the burden of unknown impurities in biological assays and synthetic applications.

Purity specification Chalcone procurement Quality assurance

Thiophene-Chalcone Class MAO Inhibition: Structural Features Associated with Potent MAO-B Activity (IC₅₀ = 0.067 μM for the Most Potent Analog)

Heterocyclic chalcones containing 5-methylthiophene and 5-chlorothiophene substituents have been evaluated as human MAO inhibitors [1]. The most potent MAO-B inhibitor in the series (compound 4h) exhibited an IC₅₀ of 0.067 μM, while the most potent MAO-A inhibitor (compound 4e) showed an IC₅₀ of 3.81 μM. The 5-methylthiophene-substituted compounds in this study displayed competitive and reversible inhibition of MAO-B. Although the specific target compound (CAS 1002898-30-7) was not individually tested in this published series, its 5-methylthiophene-2-yl and 2,4-dimethylphenyl substitution pattern aligns with the structural determinants for MAO-B selectivity identified in the study.

Monoamine oxidase inhibition Neurodegeneration Thiophene chalcone SAR

Antioxidant Potential of Thiophenyl-Chalcones: Class-Level DPPH Radical Scavenging Activity

A series of thiophenyl-chalcone derivatives was evaluated for in vitro antioxidant activity using DPPH and ABTS assays [1]. All tested thiophenyl-chalcones exhibited significant free radical scavenging, with the most active compound achieving ABTS activity superior to quercetin (IC₅₀ = 13.12 μM vs. 15.49 μM for quercetin). DPPH scavenging reached up to 90% at a test concentration of 200 μg/mL for the most potent furan-thiophene hybrid chalcones [2]. Although the exact CAS 1002898-30-7 was not among the individually profiled compounds, its thiophene-chalcone core and electron-donating methyl substituents are consistent with the structural features that correlate with enhanced radical scavenging in this class.

Antioxidant DPPH assay Thiophene chalcone derivatives

Recommended Research and Industrial Application Scenarios for (2E)-1-(2,4-Dimethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (CAS 1002898-30-7)


Monoamine Oxidase B (MAO-B) Inhibitor Lead Optimization Programs

Based on the demonstrated MAO-B inhibitory activity of structurally analogous 5-methylthiophene chalcones (IC₅₀ as low as 0.067 μM for the most potent analog in the published series) [1], this compound is a rational starting scaffold for medicinal chemistry programs targeting neurodegenerative disorders such as Parkinson's disease. Its 2,4-dimethylphenyl substitution pattern and 5-methylthiophene ring align with the pharmacophore for competitive, reversible MAO-B inhibition. Researchers should plan confirmatory enzyme inhibition assays (recombinant hMAO-B, kynuramine substrate) and selectivity profiling against MAO-A before advancing to cellular or in vivo models. The compound's commercial availability at 98% purity supports immediate procurement for hit validation.

Physicochemical Profiling Studies in Drug Discovery: Lipophilicity Benchmarking

With a predicted logP of 4.588—approximately 0.6 log units higher than the unsubstituted thiophene analog—this compound is well-suited for use as a high-lipophilicity calibration standard or tool compound in logP-dependent assay development [2]. It can serve as a reference in chromatographic hydrophobicity index (CHI) determination, PAMPA permeability assays, or computational model validation. Its unique molecular weight (256.36 Da) provides unambiguous LC-MS identification, while the 5-methyl group on the thiophene offers a distinct ¹H-NMR singlet (~2.5 ppm) for quantification in metabolic stability or solubility studies.

Thiophene-Chalcone Antioxidant Screening Cascades

Thiophenyl-chalcones as a class have demonstrated radical scavenging activity in both DPPH and ABTS assays, with some derivatives exceeding the potency of quercetin (ABTS IC₅₀ = 13.12 μM vs. 15.49 μM for quercetin) [3]. The electron-rich 2,4-dimethylphenyl and 5-methylthiophene substituents of the target compound may enhance hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms involved in radical quenching. This compound is recommended for inclusion in antioxidant screening panels, particularly in cellular models of oxidative stress (e.g., SH-SY5Y neurons, HepG2 hepatocytes) where its predicted high logP may facilitate membrane penetration. Independent DPPH/ABTS IC₅₀ determination is essential, as direct assay data for this specific compound are absent from the published record.

Synthetic Intermediate for Heterocyclic Library Expansion

Chalcones are versatile intermediates for constructing pyrazolines, pyrimidines, and other heterocyclic systems via Michael addition or cyclocondensation reactions [4]. The α,β-unsaturated ketone of the target compound provides a reactive handle for diversity-oriented synthesis. Its 5-methylthiophene ring introduces sulfur-containing heterocyclic character into downstream products, which is valuable for fragment-based drug discovery and agrochemical research. The compound's 98% purity specification reduces the need for pre-reaction purification, streamlining synthetic workflows and improving yield reproducibility in library production.

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